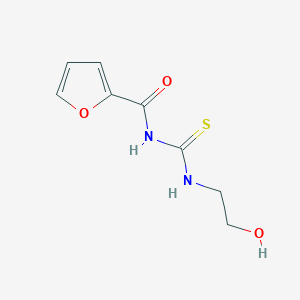
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is a complex peptide compound with a specific sequence of amino acids. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is composed of a sequence of amino acids, each contributing to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next protected amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can lead to modified peptide bonds.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including radioprotective properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . The compound enhances antioxidant enzyme activities and protects DNA from damage, contributing to its radioprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and anti-inflammatory properties.
N-Acetyl-L-alanine: Used in various biochemical studies and applications.
N-Acetyl-L-lysine: Investigated for its role in protein acetylation and cellular functions.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its ability to modulate oxidative stress and protect against radiation-induced damage sets it apart from other similar compounds.
Propiedades
Número CAS |
189232-63-1 |
|---|---|
Fórmula molecular |
C29H43N9O7 |
Peso molecular |
629.7 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H43N9O7/c1-16(26(31)42)35-28(44)22(10-6-7-11-30)38-25(41)15-33-24(40)14-34-27(43)17(2)36-29(45)23(37-18(3)39)12-19-13-32-21-9-5-4-8-20(19)21/h4-5,8-9,13,16-17,22-23,32H,6-7,10-12,14-15,30H2,1-3H3,(H2,31,42)(H,33,40)(H,34,43)(H,35,44)(H,36,45)(H,37,39)(H,38,41)/t16-,17-,22-,23-/m0/s1 |
Clave InChI |
XLBJEPZTWFJBDW-DODAUVCRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canónico |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
